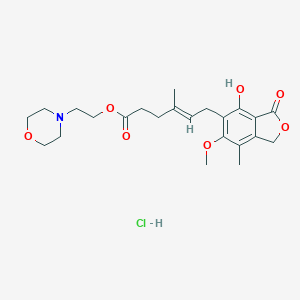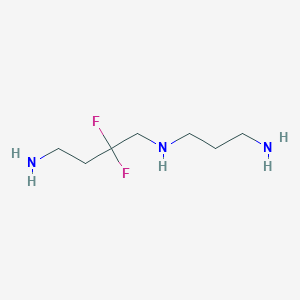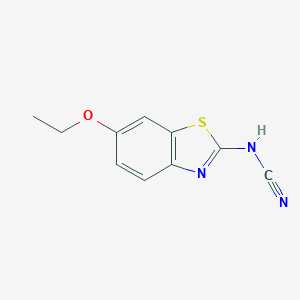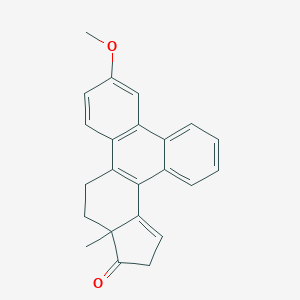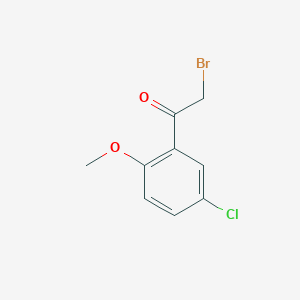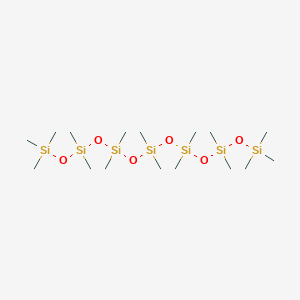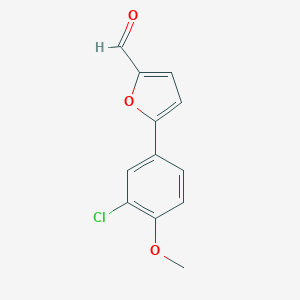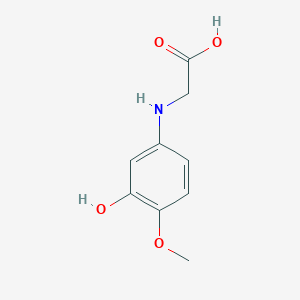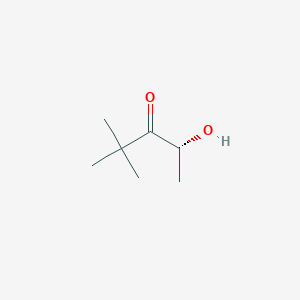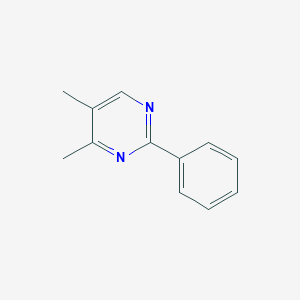
4,5-Dimethyl-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-phenylpyrimidine is a heterocyclic organic compound with the chemical formula C12H12N2. It is a pyrimidine derivative that has been found to have various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-phenylpyrimidine is not well understood. However, it has been suggested that it may act as a DNA intercalator, binding to the DNA molecule and altering its structure. This can lead to changes in gene expression and cell function.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-phenylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4,5-Dimethyl-2-phenylpyrimidine is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research on 4,5-Dimethyl-2-phenylpyrimidine. One area of interest is the development of new pyrimidine-based fluorescent dyes for bioimaging and cell labeling studies. Another area of interest is the investigation of its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, further research is needed to explore its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Conclusion:
In conclusion, 4,5-Dimethyl-2-phenylpyrimidine is a pyrimidine derivative that has various applications in scientific research. Its ease of synthesis and potential therapeutic properties make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its efficacy for various applications.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-2-phenylpyrimidine involves the reaction between 2-amino-4,5-dimethylpyrimidine and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-phenylpyrimidine has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as pyrimidine-based fluorescent dyes. These dyes have been used in bioimaging and cell labeling studies.
Propiedades
Número CAS |
111921-74-5 |
|---|---|
Nombre del producto |
4,5-Dimethyl-2-phenylpyrimidine |
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
IRMKFYLMLNITBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
SMILES canónico |
CC1=CN=C(N=C1C)C2=CC=CC=C2 |
Sinónimos |
Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



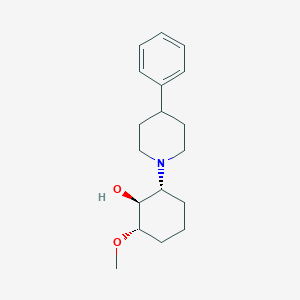
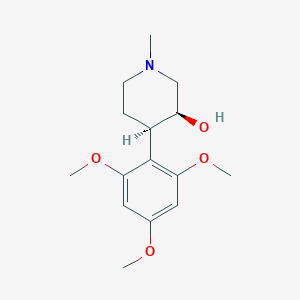
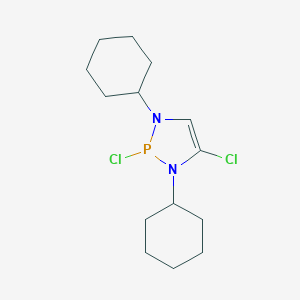
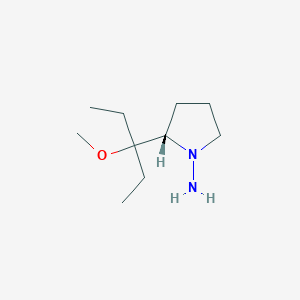
![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
